REACTION_CXSMILES
|
ClC(Cl)(Cl)COC([N:7]1[CH2:11][CH:10]([C:12]2[CH:16]=[CH:15][S:14][CH:13]=2)[CH:9]([C:17]([O:19][CH3:20])=[O:18])[CH2:8]1)=O>C(O)(=O)C.[Zn]>[NH3:7].[C:17]([CH:9]1[CH:10]([C:12]2[CH:16]=[CH:15][S:14][CH:13]=2)[CH2:11][NH:7][CH2:8]1)([O:19][CH3:20])=[O:18]
|
Name
|
1-(2,2,2,-trichloroethoxycarbonyl)-3-(SR)-carbomethoxy-4-(RS)-(3-thienyl)pyrrolidine
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
ClC(COC(=O)N1CC(C(C1)C1=CSC=C1)C(=O)OC)(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred a further 4 h at 40° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 40° C.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the solid
|
Type
|
WASH
|
Details
|
the filter was washed with MeOH
|
Type
|
CONCENTRATION
|
Details
|
The organic fraction was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chomatography
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)C1CNCC1C1=CSC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.61 g | |
YIELD: CALCULATEDPERCENTYIELD | 199.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |